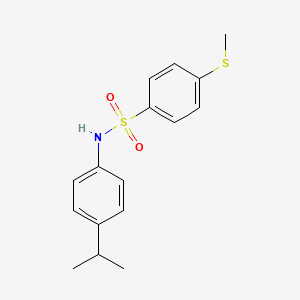
N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide, also known as IMP-MSB, is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to a class of compounds known as sulfonamides, which are widely used in medicinal chemistry due to their ability to inhibit enzymes and other biological targets. In
Wissenschaftliche Forschungsanwendungen
N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide has been studied for its potential applications in a variety of scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. One of the primary applications of N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide is as a tool compound for studying the role of sulfonamides in enzyme inhibition. This compound has been shown to inhibit a variety of enzymes, including carbonic anhydrases and metalloproteases, and has been used to study the structure-activity relationships of sulfonamides.
Wirkmechanismus
The mechanism of action of N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide involves the inhibition of enzymes and other biological targets through the formation of a covalent bond with the target molecule. This covalent bond results in the irreversible inhibition of the target molecule, leading to a decrease in its activity. The exact mechanism of action of N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide may vary depending on the specific target molecule being inhibited.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide are largely dependent on the specific target molecule being inhibited. In general, sulfonamides such as N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide have been shown to have anti-inflammatory, antibacterial, and antitumor effects. These effects are thought to be due to the inhibition of enzymes and other biological targets involved in these processes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the primary advantages of using N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide in lab experiments is its high potency and specificity for certain target molecules. This allows for the selective inhibition of specific enzymes or other biological targets, which can be useful for studying their role in various biological processes. However, one of the limitations of using N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide is its potential for off-target effects, which can complicate the interpretation of experimental results.
Zukünftige Richtungen
There are many potential future directions for the study of N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide and other sulfonamides. One potential direction is the development of new sulfonamide compounds with improved potency and specificity for specific target molecules. Another potential direction is the use of sulfonamides as tools for studying the role of enzymes and other biological targets in various disease processes. Finally, the development of new methods for the synthesis and purification of sulfonamides may also be an area of future research.
Synthesemethoden
The synthesis of N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide involves the reaction of 4-isopropylphenylamine with methylthiobenzenesulfonyl chloride in the presence of a base such as triethylamine. This reaction results in the formation of N-(4-isopropylphenyl)-4-(methylthio)benzenesulfonamide as a white solid, which can be purified by recrystallization or column chromatography. The yield of this reaction is typically around 70-80%, and the purity of the final product can be verified by analytical techniques such as NMR spectroscopy or HPLC.
Eigenschaften
IUPAC Name |
4-methylsulfanyl-N-(4-propan-2-ylphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2S2/c1-12(2)13-4-6-14(7-5-13)17-21(18,19)16-10-8-15(20-3)9-11-16/h4-12,17H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CEMPJGJOSOHPBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)SC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(methylsulfanyl)-N-[4-(propan-2-yl)phenyl]benzenesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

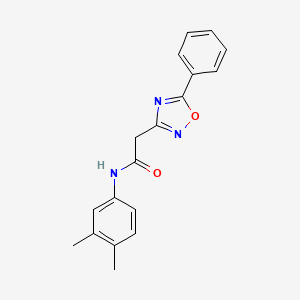
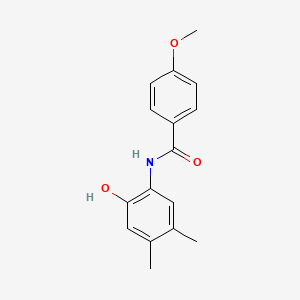
amino]methyl}-2-methoxy-6-nitrophenol](/img/structure/B5788776.png)
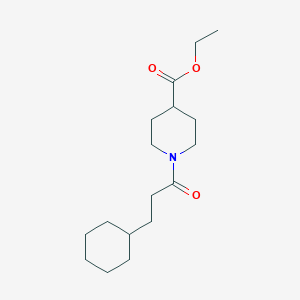
![5-{[(4-methoxyphenyl)amino]methylene}-1-methyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788785.png)
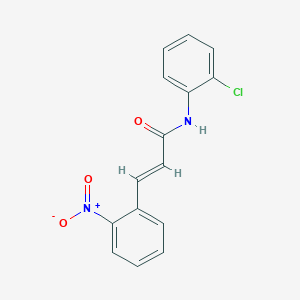
![5-methyl-2-(2-phenylethyl)[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5788806.png)
![ethyl 2-amino-1-(1-naphthyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5788811.png)
![6-(3-chlorophenyl)-2-methylimidazo[2,1-b][1,3]thiazole](/img/structure/B5788834.png)
![4-(2,3-dihydro-1H-benzo[f]cyclopenta[c]quinolin-4-yl)-1,2-benzenediol](/img/structure/B5788843.png)
![N-[(3-chloro-4-methoxyphenyl)sulfonyl]-N-methylglycine](/img/structure/B5788847.png)
![4-methyl-3-[(4-methylbenzyl)thio]-5-(2-thienyl)-4H-1,2,4-triazole](/img/structure/B5788860.png)
![5-[2-methyl-6-(trifluoromethyl)-4H-pyran-4-ylidene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5788862.png)
